molecular formula C8H11NO3 B8591621 5-Butylisoxazole-4-carboxylic acid

5-Butylisoxazole-4-carboxylic acid

Cat. No.: B8591621
M. Wt: 169.18 g/mol
InChI Key: SQOOISSDLXQNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-butyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-4-7-6(8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11)

InChI Key

SQOOISSDLXQNRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NO1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-oxoheptanoate (0.16 g, 1 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (0.12 g, 1 mmol) was mixed and heated for 1 h at 60° C. The bright yellow oil was dissolved in methanol (2 mL) and water (1 mL) whereby and hydroxylamine hydrochloride (0.07 g, 1 mmol) was added, resulting in a pH of ca 5. The reaction was heated at 60° C. for 3 days. The solvents were evaporated and the residue refluxed in acetic acid: conc. HCL (1+1 mL) for 4 h. The solvents were evaporated to dryness and the residue dissolved in water at ca pH 10, filtered and acidified with HCl and extracted to DCM, dried (Na2SO4) and evaporated to yield the title compound as a light brown solid. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 0.93 (t, J=7.32 Hz, 3 H) 1.33-1.45 (m, 2 H) 1.69-1.78 (m, 2 H) 3.12 (t, J=7.57 Hz, 2 H) 8.50 (s, 1H)
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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